Sdz 220-581
Overview
Description
Mechanism of Action
Target of Action
The primary target of SDZ 220-581 is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site as the natural ligand (in this case, glutamate), preventing the receptor from activating. As a result, it inhibits the flow of ions through the channel, reducing neuronal excitability .
Biochemical Pathways
By blocking the NMDA receptor, this compound affects the glutamatergic signaling pathway. This can lead to a decrease in neuronal excitability and synaptic transmission, which can have various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
This compound is orally active, indicating that it can be absorbed through the gastrointestinal tract . It has a rapid onset and long duration of action . .
Result of Action
The primary result of this compound’s action is neuroprotection. It has been shown to protect mice against maximal electroshock seizures (MES) in a dose-dependent manner . This suggests that it could potentially be used in the treatment of conditions characterized by excessive neuronal excitability, such as epilepsy .
Biochemical Analysis
Biochemical Properties
Sdz 220-581 plays a significant role in biochemical reactions by selectively blocking the glutamate recognition site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is crucial in modulating synaptic plasticity and memory function. The compound’s ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .
Cellular Effects
This compound influences various types of cells and cellular processes. By inhibiting NMDA receptors, it affects cell signaling pathways, particularly those involved in excitatory neurotransmission. This inhibition can lead to alterations in gene expression and cellular metabolism, potentially reducing excitotoxicity and neuronal damage in conditions such as epilepsy and neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NMDA receptor’s glutamate recognition site. This binding prevents the receptor from being activated by glutamate, thereby inhibiting downstream signaling pathways. The compound’s action results in the modulation of synaptic transmission and plasticity, which are essential for learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on NMDA receptors, although the degree of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including disruptions in motor function and potential neurotoxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the central nervous system. The distribution pattern of this compound is crucial for its therapeutic effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on NMDA receptors. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
Preparation Methods
The synthesis of SDZ 220-581 involves several steps, starting with the preparation of the biphenyl core. The synthetic route typically includes:
Formation of the biphenyl core: This is achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the phosphonomethyl group: This step involves the use of a phosphonomethylating agent under basic conditions.
Amino acid functionalization:
Chemical Reactions Analysis
SDZ 220-581 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or thiols
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
SDZ 220-581 has a wide range of applications in scientific research:
Neurological Research: As a competitive NMDA receptor antagonist, it is used to study the role of NMDA receptors in neurological disorders such as epilepsy and schizophrenia
Pharmacological Studies: The compound is used to investigate the pharmacokinetics and pharmacodynamics of NMDA receptor antagonists.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting NMDA receptors
Comparison with Similar Compounds
SDZ 220-581 is unique among NMDA receptor antagonists due to its high potency and oral bioavailability. Similar compounds include:
CGS 19755: Another NMDA receptor antagonist with similar applications but different pharmacokinetic properties.
L-701,324: A selective NMDA receptor antagonist used in neurological research.
4-Cl-KYN: An NMDA receptor antagonist with distinct chemical properties and applications
This compound stands out due to its robust activity and ability to protect against maximal electroshock seizures in animal models .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJFXSFCYEZMQ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClNO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146157 | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174575-17-8 | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174575-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174575-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.